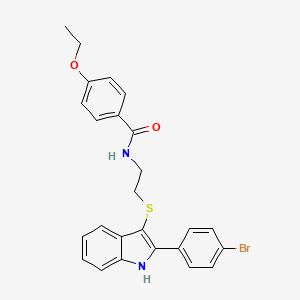

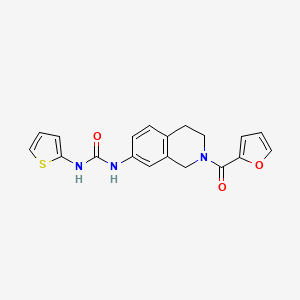

1-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a chemical entity that appears to be designed for biological activity, given its structural features which include a tetrahydroisoquinoline moiety and a thiophenyl group linked via a urea connector. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and applications of the compound .

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been reported, where the urea function and the tetrahydroisoquinoline system are essential for biological activity . A three-component reaction involving 2-alkynylbenzaldoxime, carbodiimide, and an electrophile has been used to generate 1-(isoquinolin-1-yl)ureas . This method could potentially be adapted for the synthesis of the compound of interest by incorporating the appropriate furan and thiophene substituents.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is critical for their activity as antagonists of the TRPM8 channel receptor . The spatial arrangement of substituents, such as the trans configuration and the presence of electron-withdrawing groups, has been found to enhance activity . These findings suggest that the molecular structure of 1-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea would be an important factor in its biological function.

Chemical Reactions Analysis

The chemical reactivity of tetrahydroisoquinoline derivatives can be influenced by the substituents on the isoquinoline and urea moieties. For instance, the presence of electron-withdrawing groups has been associated with higher activity in related compounds . Additionally, the urea linkage itself is a site for potential chemical modifications, which can be exploited to generate a diverse library of compounds with varying biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea are not discussed in the provided papers, the properties of similar compounds can be indicative. For example, the flexibility of the spacer between pharmacophoric units in urea derivatives can affect their antiacetylcholinesterase activity . The optimal chain length and the presence of aromatic or cyclohexyl groups can also influence the interaction with enzyme hydrophobic binding sites . These insights can guide the prediction of the physical and chemical properties of the compound , which would likely include considerations of solubility, stability, and binding affinity to biological targets.

Aplicaciones Científicas De Investigación

Multicomponent Synthesis and Heterocyclic Chemistry

Research into the synthesis of heterocyclic compounds showcases the versatility of similar structures in creating pharmacologically relevant scaffolds. For example, the multicomponent synthesis involving furan and thiophene moieties leads to complex heterocyclic systems with potential applications in drug discovery and development. Such compounds have been explored for their unique chemical properties and ability to interact with biological targets (Dyachenko et al., 2015).

Antimicrobial Activity

Compounds incorporating furan and thiophene units have been studied for their antimicrobial properties. The synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives, for instance, provides insights into the structural requirements for antimicrobial efficacy. This highlights the potential for developing new antimicrobial agents based on similar structural frameworks (Elkholy & Morsy, 2006).

Solid-Phase Synthesis Techniques

Advancements in solid-phase synthesis techniques have enabled the efficient production of complex molecules, including those with tetrahydroisoquinoline and tetrahydro-beta-carboline frameworks. These methodologies offer a path toward the rapid synthesis of diverse compound libraries for high-throughput screening in drug discovery processes (Diness, Beyer, & Meldal, 2006).

Catalyzed Synthesis of Heterocycles

The catalyzed synthesis of heterocycles using palladium-based complexes highlights the importance of these methodologies in constructing complex molecular architectures efficiently. Such strategies are crucial for the development of novel therapeutic agents and materials with unique optical and electronic properties (Gabriele, Salerno, & Costa, 2004).

Novel Chemical Entities

The synthesis of novel chemical entities, such as those combining urea or thiourea groups with heteroaromatic rings, showcases the ongoing exploration of new molecular frameworks with potential applications in medicinal chemistry and material science. These studies not only contribute to our understanding of chemical reactivity but also open avenues for the development of new drugs and materials (Naidu et al., 2014).

Mecanismo De Acción

Furan derivatives

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Compounds containing a furan ring have shown a wide range of biological activity .

Thiophene derivatives

Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions. Thiophene is a colorless liquid with a mildly pleasant odor reminiscent of benzene, with which thiophene shares some similarities .

Isoquinoline derivatives

Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline is a colorless hygroscopic liquid at room temperature with a penetrating, unpleasant odor. Both isoquinoline and quinoline are benzopyridines, which are composed of a benzene ring fused to a pyridine ring .

Urea derivatives

Urea, also known as carbamide, is an organic compound with chemical formula CO(NH2)2. This amide has two –NH2 groups joined by a carbonyl (C=O) functional group. Urea serves an important role in the metabolism of nitrogen-containing compounds by animals and is the main nitrogen-containing substance in the urine of mammals .

Propiedades

IUPAC Name |

1-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c23-18(16-3-1-9-25-16)22-8-7-13-5-6-15(11-14(13)12-22)20-19(24)21-17-4-2-10-26-17/h1-6,9-11H,7-8,12H2,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXODSNYLPWLCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)NC3=CC=CS3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2528099.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2528103.png)

![N-[(2-Chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2528110.png)

![N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2528114.png)

![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide](/img/structure/B2528119.png)